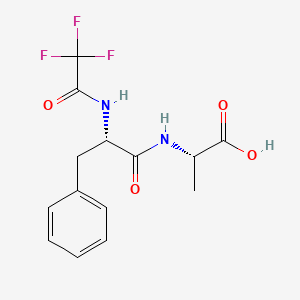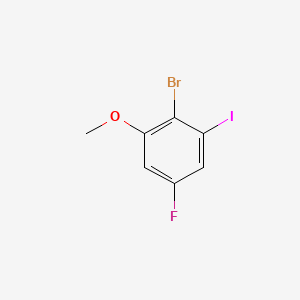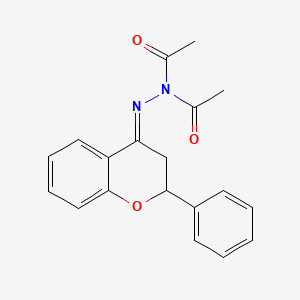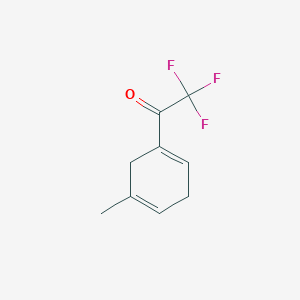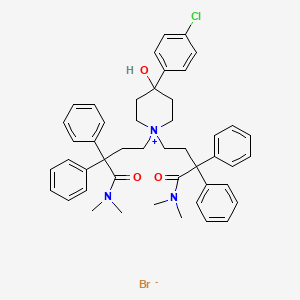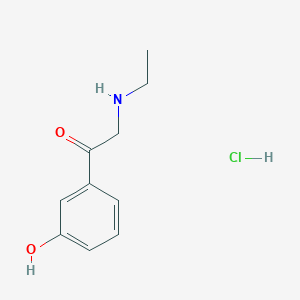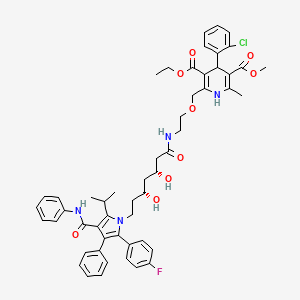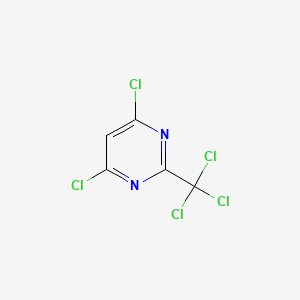
4,6-Dichloro-2-(trichloromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(trichloromethyl)pyrimidine is a heterocyclic compound characterized by the presence of chlorine atoms at positions 4 and 6 and a trichloromethyl group at position 2 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(trichloromethyl)pyrimidine typically involves the cyclization of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3). This method is efficient and allows for the preparation of various substituted pyrimidines through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions: 4,6-Dichloro-2-(trichloromethyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles replace the chlorine atoms or the trichloromethyl group.
Cycloaddition Reactions: These reactions involve the formation of new rings by reacting with dienes or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used under basic conditions.
Cycloaddition Reactions: These reactions often require catalysts like triethylamine and are conducted under controlled temperatures.
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Complex heterocyclic compounds formed through cycloaddition reactions .
科学的研究の応用
4,6-Dichloro-2-(trichloromethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 4,6-Dichloro-2-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in anticancer research, it has been shown to interact with proteins involved in cell cycle regulation and apoptosis, thereby inhibiting cancer cell growth . The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, altering their function and activity .
類似化合物との比較
4,6-Dichloropyrimidine: Similar in structure but lacks the trichloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dichloro-6-(trichloromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 4,6-Dichloro-2-(trichloromethyl)pyrimidine is unique due to the presence of both chlorine atoms and a trichloromethyl group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new pharmaceuticals and industrial chemicals .
特性
分子式 |
C5HCl5N2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
4,6-dichloro-2-(trichloromethyl)pyrimidine |
InChI |
InChI=1S/C5HCl5N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H |
InChIキー |
FMTNSFYEKMTFBV-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate](/img/structure/B13424400.png)
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
